4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone
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Overview
Description
4-Bromo-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]-2-fluorobenzophenone is a complex organic compound with the molecular formula C21H22BrNO3 It is characterized by the presence of a bromine atom, a fluorine atom, and a spirocyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a suitable brominated benzophenone derivative under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce more complex spirocyclic compounds .
Scientific Research Applications
4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The spirocyclic structure and the presence of bromine and fluorine atoms may contribute to its bioactivity by enhancing its binding affinity to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **3-Chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
- **2-Cyano-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
- **5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane
Uniqueness
4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone is unique due to its specific combination of bromine and fluorine atoms, along with the spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCHXOUDQIMVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643327 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-09-9 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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